molecular formula C5H9F6N2O2P B8204543 1,3-Dimethoxyimidazolium hexafluorophosphate CAS No. 951020-81-8

1,3-Dimethoxyimidazolium hexafluorophosphate

Cat. No. B8204543
CAS RN: 951020-81-8
M. Wt: 274.10 g/mol
InChI Key: KBRFXVGODOTNGL-UHFFFAOYSA-N
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Description

1,3-Dimethoxyimidazolium hexafluorophosphate is a chemical compound with the empirical formula C5H9F6N2O2P . It is often used as an ionic liquid and N-heterocyclic carbene (NHC) precatalyst .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethoxyimidazolium hexafluorophosphate has been studied using various techniques such as X-ray single crystal structural analysis . These studies help in understanding the nature and strength of the intrinsic cation–anion interactions .


Chemical Reactions Analysis

1,3-Dimethoxyimidazolium hexafluorophosphate is known to participate in various chemical reactions. For instance, it has been used in the diazo-transfer reaction to primary amines .


Physical And Chemical Properties Analysis

1,3-Dimethoxyimidazolium hexafluorophosphate is a solid at room temperature with a melting point of 84 °C . It has a molecular weight of 274.10 . It is suitable for IR spectroscopy .

Scientific Research Applications

  • Redox Chemistry : This compound is utilized in ionic liquids to study the redox behavior of the Keggin heteropolyoxotungstate anion, impacting research on catalytic and energy-storage phenomena (Chiang et al., 2004).

  • Polymerization Processes : It enhances the rate of reaction in copper(I) mediated living radical polymerization of methyl methacrylate, leading to the production of narrow polydispersity polymers (Carmichael et al., 2000).

  • Photochemical Reactions : The compound serves as a solvent for various photochemical reactions, including energy transfer, hydrogen transfer, and electron transfer (Álvaro et al., 2002).

  • Molecular Structure Studies : Its application in molecular dynamics studies helps in understanding the molecular structure and rotational motion of carbons in the imidazolium cation (Carper et al., 2004).

  • Formation of Inclusion Compounds : It is capable of trapping aromatic solutes in the solid state, forming crystalline inclusion compounds (Holbrey et al., 2003).

  • Polymer Plasticization : This ionic liquid is an efficient plasticizer for poly(methyl methacrylate), offering comparable physical characteristics and greater thermal stability (Scott et al., 2002).

  • Electrolysis of Supercritical CO2 : It facilitates the electrolysis of supercritical CO2, producing CO, H2, and formic acid (Zhao et al., 2004).

  • DNA Extraction : The compound is used in the direct extraction of double-stranded DNA into ionic liquid, enabling quantitative fast extraction without interference from proteins and metal species (Wang et al., 2007).

Mechanism of Action

The mechanism of action of 1,3-Dimethoxyimidazolium hexafluorophosphate is largely dependent on the specific reaction it is involved in. For example, in the diazo-transfer reaction, the choice of base was found to be important .

Safety and Hazards

1,3-Dimethoxyimidazolium hexafluorophosphate is classified under GHS07 for safety. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include washing thoroughly after handling and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1,3-dimethoxyimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2O2.F6P/c1-8-6-3-4-7(5-6)9-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRFXVGODOTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C[N+](=C1)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746388
Record name 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxyimidazolium hexafluorophosphate

CAS RN

951020-81-8
Record name 1,3-Dimethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OMe)2Im-PF6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxyimidazolium hexafluorophosphate
Reactant of Route 2
1,3-Dimethoxyimidazolium hexafluorophosphate

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